2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2-ethylstyrene with a carbene precursor, such as diazomethane, under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts. The process typically includes steps for purification and isolation of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of esters or anhydrides.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, potentially influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropane-1-carboxylic acid: Lacks the ethyl group on the phenyl ring.
2-(2-Methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group on the phenyl ring.
2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid: Contains an isopropyl group on the phenyl ring.
Uniqueness
2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules
Properties
IUPAC Name |
2-(2-ethylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFLLRAVJJAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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